molecular formula C8H7NO3 B084015 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one CAS No. 14146-78-2

3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one

Cat. No. B084015
CAS RN: 14146-78-2
M. Wt: 165.15 g/mol
InChI Key: AMBZCCYCUCSPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, also known as DPI, is a heterocyclic compound that has been widely used in scientific research. DPI has a unique structure that makes it an attractive target for synthesis and investigation.

Mechanism Of Action

3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase and PKC by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in ROS production and PKC activity. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to inhibit the activity of other enzymes, such as xanthine oxidase and lipoxygenase, although the mechanism of inhibition is not well understood.

Biochemical And Physiological Effects

3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of ROS production, the inhibition of PKC activity, and the inhibition of other enzymes. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.

Advantages And Limitations For Lab Experiments

3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has several advantages for use in lab experiments, including its high purity, stability, and specificity for inhibiting NADPH oxidase and PKC. However, 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for the investigation of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, including the development of new synthesis methods, the investigation of its effects on other enzymes and signaling pathways, and the development of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one-based therapeutics for the treatment of various diseases. Additionally, the use of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one in combination with other compounds or therapies may enhance its effectiveness and reduce potential toxicity.

Synthesis Methods

The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with acetic anhydride and sulfuric acid. This reaction produces 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one as a white crystalline solid with a melting point of 212-215°C. The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

Scientific Research Applications

3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been used in various scientific research applications, including as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase, an enzyme that generates ROS, and has been used to investigate the effects of ROS on cell signaling and gene expression. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been used as a tool for studying the role of protein kinase C (PKC) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of PKC, and has been used to investigate the effects of PKC on cell signaling and gene expression.

properties

CAS RN

14146-78-2

Product Name

3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3,6-dimethylpyrano[3,4-d][1,2]oxazol-4-one

InChI

InChI=1S/C8H7NO3/c1-4-3-6-7(8(10)11-4)5(2)9-12-6/h3H,1-2H3

InChI Key

AMBZCCYCUCSPCA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=NO2)C)C(=O)O1

Canonical SMILES

CC1=CC2=C(C(=NO2)C)C(=O)O1

synonyms

4H-Pyrano[3,4-d]isoxazol-4-one,3,6-dimethyl-(8CI,9CI)

Origin of Product

United States

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